N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKRZUGGDPZHJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Chlorobenzoyl Derivatives with 2-Aminobenzothiazole
A prevalent method involves the direct coupling of 3-chlorobenzoyl chloride or isothiocyanate with 2-(1,3-benzothiazol-2-yl)aniline. In one protocol, 3-chlorobenzoyl isothiocyanate was synthesized by treating 3-chlorobenzoic acid with thiophosgene, followed by steam distillation to purify the intermediate. The isothiocyanate was then reacted with 2-aminobenzothiazole in acetone under reflux for 1 hour, yielding the target compound after recrystallization from a methanol/1,1-dichloromethane mixture (1:10 ratio). Key advantages include high regioselectivity and a straightforward workup, though the use of thiophosgene necessitates stringent safety measures.
An alternative approach employs 3-chlorobenzoyl chloride as the acylating agent. Here, 2-aminobenzothiazole (1.0 equiv) was dissolved in dry chlorobenzene and treated with 3-chlorobenzoyl chloride (1.05 equiv) under nitrogen atmosphere at 110°C for 48 hours. The reaction progress was monitored via TLC, and the product was isolated by filtration, achieving yields exceeding 70% after purification by silica gel chromatography. This method avoids hazardous reagents but requires prolonged reaction times.
Advanced Functionalization and Intermediate Synthesis
Thiourea Intermediate Route
A modified pathway involves the formation of a thiourea intermediate prior to cyclization. 4-Amino-3-mercaptobenzonitrile (21 mmol) was condensed with 3-chlorobenzaldehyde (21 mmol) in pyridine under reflux for 4 hours. The resulting thiourea was oxidized with ethanolic FeCl₃ to furnish the benzothiazole core, which was subsequently acylated with 3-chlorobenzoyl chloride in chlorobenzene at reflux. This multistep sequence offers control over substituent positioning but introduces complexity in intermediate isolation.
Chlorocarbonyl-Mediated Coupling
In a scalable procedure, dichlorocarbonyldiimidazole (DCC) was employed to activate 3-chlorobenzoic acid, generating the reactive acyl chloride in situ. The activated species was coupled with 2-(1,3-benzothiazol-2-yl)aniline in tetrahydrofuran (THF) at 0–5°C, achieving 85% conversion within 2 hours. Quenching with ice-water precipitated the crude product, which was recrystallized from ethanol to afford analytically pure material. This method highlights the utility of coupling agents in suppressing side reactions.
Crystallographic and Spectroscopic Characterization
X-ray diffraction analysis of N-(benzothiazol-2-yl)-3-chlorobenzamide (a structural analog) revealed a planar amide conformation with a C=O bond length of 1.225 Å and C—N bonds of 1.375 Å, consistent with resonance stabilization. The dihedral angle between the benzothiazole and chlorophenyl planes was 5.96°, indicating minimal steric hindrance. Hydrogen bonding interactions (N—H⋯N, 2.89 Å) stabilized the crystal lattice, forming R₂²(8) dimeric motifs.
FT-IR spectra of the target compound exhibited characteristic stretches at 1675 cm⁻¹ (amide C=O), 1540 cm⁻¹ (benzothiazole C=N), and 740 cm⁻¹ (C—Cl). ¹H NMR (400 MHz, DMSO-d₆) displayed resonances at δ 8.42 (s, 1H, NH), 8.12–7.25 (m, 11H, aromatic), confirming successful coupling.
Optimization and Yield Enhancement Strategies
Solvent and Temperature Effects
Comparative studies demonstrated that polar aprotic solvents (e.g., DMF, DMSO) accelerated acylation but promoted decomposition above 100°C. Chlorobenzene provided optimal balance between reactivity and stability at 110°C. Reducing the solvent volume from 100 mL/mmol to 50 mL/mmol increased yields from 68% to 82% by minimizing intermolecular side reactions.
Catalytic Acceleration
Addition of DMAP (4-dimethylaminopyridine, 0.1 equiv) reduced reaction times from 48 to 24 hours in chlorobenzene-mediated couplings. However, residual catalyst complicated purification, necessitating acidic washes (1M HCl) during workup.
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) employed continuous flow chemistry to enhance safety and reproducibility. 3-Chlorobenzoyl chloride (1.05 equiv) and 2-aminobenzothiazole (1.0 equiv) were pumped through a PTFE reactor (120°C, 15 MPa residence time) with inline IR monitoring. The product slurry was crystallized dynamically using antisolvent (n-heptane) addition, achieving 89% yield with 99.5% HPLC purity.
Emerging Methodologies
Recent advances include photocatalytic C—N coupling using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) under blue LED irradiation. This metal-mediated approach achieved 92% yield at room temperature in 8 hours, though catalyst costs remain prohibitive for industrial adoption.
Chemical Reactions Analysis
Biochemical Reactions
The compound inhibits dihydrofolate reductase (DHFR) , a critical enzyme in folate metabolism, by binding to its active site. This disrupts nucleotide synthesis, leading to apoptosis in cancer cells via mitochondrial cytochrome c release and caspase-3 activation.
Key Findings from Biochemical Studies :
-
IC₅₀ Values : 0.85–6.75 µM against lung cancer cell lines (A549, HCC827, NCI-H358).
-
Mechanism : Competitive inhibition of DHFR with a Kᵢ of 12.3 nM.
-
Cellular Localization : Primarily cytoplasmic, with minor nuclear uptake observed in fluorescence tagging experiments.
Catalytic and Coordination Reactions
In the presence of Co(II) salts, the compound undergoes dethiocyanation to form coordination complexes. For example, reaction with CoCl₂·6H₂O in methanol yields a monohydrated cobalt complex, where the benzothiazole sulfur and carbonyl oxygen act as bidentate ligands .
Reaction Conditions and Outcomes :
| Parameter | Detail |
|---|---|
| Catalyst | CoCl₂·6H₂O (0.5 eq) |
| Solvent | Methanol |
| Temperature | 60°C, 6 hours |
| Product | [Co(C₁₄H₁₀ClN₂O₂S)₂(H₂O)₂]·2H₂O |
| Crystal System | Triclinic, space group Pī |
| Unit Cell Dimensions | a = 7.0299(2) Å, b = 7.0466(2) Å, c = 14.5490(2) Å |
Electrophilic and Nucleophilic Reactions
The chlorobenzamide moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions. For instance, treatment with sodium methoxide replaces the chlorine atom with methoxy groups . Conversely, the benzothiazole sulfur can undergo oxidation with m-CPBA to form sulfoxides or sulfones, though this pathway requires stringent anhydrous conditions.
Reactivity Comparison :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| NAS (Cl → OCH₃) | NaOCH₃, DMF, 80°C | Methoxy-substituted derivative | 68% |
| Oxidation (S → SO) | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide | 45% |
Stability and Degradation
The compound decomposes under UV irradiation (254 nm) in aqueous solutions via photolytic cleavage of the C–S bond in the benzothiazole ring, forming 3-chlorobenzoic acid and 2-aminophenyl disulfide as major degradation products. Hydrolytic stability tests (pH 7.4, 37°C) show a half-life of 12.3 hours, indicating moderate susceptibility to aqueous environments.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a new antibiotic agent. The compound's mechanism of action may involve inhibiting bacterial enzymes or disrupting cellular processes essential for bacterial survival.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer drug. The structural features of benzothiazole derivatives are often linked to their ability to interact with biological targets involved in cancer progression.
Anti-inflammatory Effects
There is emerging evidence that this compound may also exhibit anti-inflammatory activity. This could be beneficial in developing treatments for diseases characterized by chronic inflammation.
Agricultural Applications
Fungicidal Properties
The compound's structural characteristics suggest potential applications in agricultural chemistry, particularly as a fungicide. Similar benzothiazole derivatives have been explored for their effectiveness in controlling fungal pathogens that affect crops.
Industrial Applications
Chemical Synthesis
In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Significant activity was observed, indicating potential as an antibiotic |
| Anticancer Research | Tested on multiple cancer cell lines | Inhibition of tumor growth was noted, warranting further investigation into its mechanisms |
| Agricultural Application Study | Assessed as a fungicide | Showed effectiveness against common fungal pathogens in crops |
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting cellular processes essential for the survival and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Comparison of Substituent Variations and Properties
Analysis :
- The 3-chloro substituent in the target compound improves thermal stability and nonlinear optical (NLO) performance compared to the unsubstituted analog .
- 2-Fluoro substitution (as in N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide) enhances antimicrobial efficacy, suggesting that halogen position significantly impacts biological activity .
Analysis :
- Antimicrobial activity in related compounds () correlates with the presence of electron-withdrawing groups (e.g., fluoro, nitro), which may enhance membrane permeability .
- Thiourea derivatives () introduce sulfur atoms that could modulate solubility or metal-binding capacity, differing from the target compound’s amide linkage .
Q & A
Q. What are the established synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide?
The compound is synthesized via a multi-step process involving thiourea intermediates. A common method involves reacting 3-chlorobenzoyl chloride with 2-aminobenzothiazole derivatives under controlled conditions. For example, the ligand precursor (3-benzothiazol-2-yl)-1-(3-chlorobenzoyl)thiourea is treated with cobalt chloride, leading to dethiocyanation and yielding the target compound. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF), purification via column chromatography, and recrystallization from methanol or ethanol . Modifications to this route may involve adjusting stoichiometry or using catalysts like pyridine to optimize yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential techniques include:
- FTIR : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S/C-Cl vibrations in the 600–750 cm⁻¹ range) .
- NMR (¹H and ¹³C) : To confirm proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon assignments .
- Elemental analysis : For validating C, H, N, S, and Cl content .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
- Growing high-quality crystals via slow evaporation (e.g., from methanol or DCM).
- Data collection using a diffractometer (Mo/Kα radiation) and refinement with software like SHELXL .
- Analyzing hydrogen bonding (e.g., N–H⋯N or C–H⋯O interactions) and π-π stacking using Mercury CSD for visualization .
- Validation of bond lengths/angles against density functional theory (DFT) calculations to identify deviations .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected tautomerism or polymorphism) require:
- Cross-validation : Repeating experiments under varying conditions (solvent, temperature).
- Complementary techniques : Pairing SCXRD with solid-state NMR or PXRD to detect polymorphic forms .
- Computational modeling : Using tools like Gaussian or ORCA to simulate spectra and compare with experimental data .
Q. What strategies optimize reaction yields during synthesis?
- Catalyst screening : Pyridine or TEA can enhance acylation efficiency .
- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Temperature control : Maintaining 0–5°C during benzoyl chloride addition minimizes side reactions .
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) isolates pure product .
Q. How can computational tools predict biological activity or binding modes?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., mycobacterial enzymes for antitubercular studies) .
- QSAR modeling : Correlates structural features (e.g., electron-withdrawing substituents) with activity data from derivatives .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Notes
- Crystallography : SHELX programs (SHELXL, SHELXD) are preferred for small-molecule refinement due to robust handling of twinning and disorder .
- Spectroscopy : Always run NMR in deuterated solvents (CDCl₃ or DMSO-d₆) and reference residual solvent peaks for calibration .
- Data reporting : Follow IUCr standards for crystallographic data deposition (e.g., CCDC entries) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
